(S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral amide derivative featuring a cyclopropyl group and a 4-fluoro-benzyl substituent on the nitrogen atom.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-10(2)14(17)15(19)18(13-7-8-13)9-11-3-5-12(16)6-4-11/h3-6,10,13-14H,7-9,17H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRSUAOQVYFGIS-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(4-fluoro-benzyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antitumor, antimicrobial, and neuroprotective activities, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C15H21FN2
- Molar Mass : 250.35 g/mol
- CAS Number : Not specifically listed in the search results; further investigation may be required for precise identification.
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have been evaluated in vitro. These studies indicate that certain derivatives exhibit significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar amide structures may possess neuroprotective properties. These effects are often mediated through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
The biological activity of this compound may involve several mechanisms:
- DNA Binding : Some structurally related compounds have demonstrated the ability to bind DNA, particularly in the minor groove, which can interfere with replication and transcription processes .
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in tumor progression or microbial metabolism.
Case Studies and Research Findings
- Antitumor Studies : A study evaluating a series of substituted benzimidazoles found that certain derivatives exhibited promising antitumor activity against multiple cancer cell lines. These findings suggest that modifications to the amide structure could enhance efficacy against specific tumors .
- Antimicrobial Efficacy : Research on carboxylic acid derivatives indicated that modifications can lead to enhanced antimicrobial activity, supporting the hypothesis that this compound could similarly exhibit such properties .
Comparison with Similar Compounds
Structural Analogs with Varied N-Substituents
The N-substituent (cyclopropyl, ethyl, or isopropyl) significantly influences conformational rigidity and steric interactions:
Notes:
Analogs with Modified Benzyl Substituents
The benzyl group’s substitution pattern (position and substituent type) alters electronic properties and lipophilicity:
Notes:
- 4-Fluoro : Balances lipophilicity and polarity, favoring membrane permeability .
- 4-Methylsulfanyl : Enhances lipophilicity and may participate in sulfur-specific metabolic pathways .
- Halogenated Derivatives (e.g., 2,4-dichloro in ): Increase molecular weight and lipophilicity, possibly improving target affinity but raising toxicity concerns.
Discontinued Compounds and Implications
Several analogs, such as the ethyl and isopropyl derivatives, are marked as discontinued. Potential reasons include:
- Synthetic Challenges : Cyclopropyl groups may require specialized reagents or conditions compared to ethyl/isopropyl .
- Pharmacokinetic Issues : Higher lipophilicity in halogenated or sulfur-containing analogs could lead to poor solubility or metabolic instability .
- Toxicity : Dichloro-substituted benzyl groups (e.g., 2,4-dichloro) may introduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
